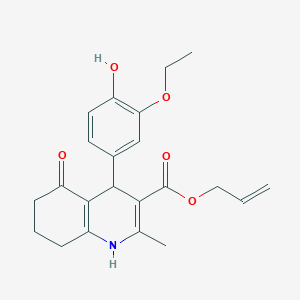
2-methyl-1H-indole-4,5-dione dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1H-indole-4,5-dione dioxime is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 2-position and dioxime groups at the 4,5-positions of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-4,5-dione dioxime typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through alkylation reactions using methylating agents like methyl iodide.
Formation of Dioxime Groups: The dioxime groups can be introduced through the reaction of the indole derivative with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
2-methyl-1H-indole-4,5-dione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dioxime groups to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
2-methyl-1H-indole-4,5-dione dioxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-1H-indole-4,5-dione dioxime involves its interaction with various molecular targets. The dioxime groups can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the indole core can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-methylindole: Lacks the dioxime groups but has a similar methyl substitution.
1H-indole-4,5-dione: Lacks the methyl group but has similar dioxime groups.
Uniqueness
2-methyl-1H-indole-4,5-dione dioxime is unique due to the presence of both the methyl group and dioxime groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-6-7(10-5)2-3-8(11-13)9(6)12-14/h2-4,10-11,13H,1H3 |
InChIキー |
QPGFATCROJQOLS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
異性体SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)

![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)



![2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B249867.png)


